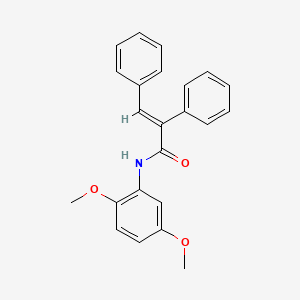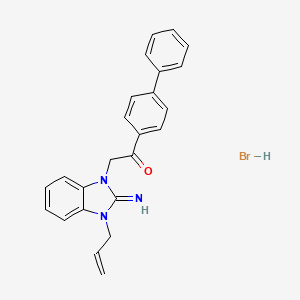
6,7-dimethoxy-1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DNQX and is a potent antagonist of the ionotropic glutamate receptors.
科学的研究の応用
6,7-dimethoxy-1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone has various scientific research applications. It is primarily used as a research tool to study the ionotropic glutamate receptors, which are involved in various physiological and pathological processes. DNQX is a potent antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors and is widely used in electrophysiological studies to investigate the role of these receptors in synaptic transmission and plasticity.
作用機序
The mechanism of action of 6,7-dimethoxy-1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone involves its binding to the AMPA and kainate subtypes of ionotropic glutamate receptors. DNQX acts as a competitive antagonist and blocks the binding of glutamate to these receptors, thereby inhibiting the excitatory synaptic transmission mediated by these receptors.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the excitatory synaptic transmission mediated by the AMPA and kainate subtypes of ionotropic glutamate receptors. DNQX has also been shown to block the induction of long-term potentiation (LTP) in the hippocampus, which is a form of synaptic plasticity that is thought to underlie learning and memory.
実験室実験の利点と制限
One of the main advantages of using 6,7-dimethoxy-1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone in lab experiments is its potency and selectivity as an antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors. This allows researchers to selectively block the activity of these receptors and investigate their role in various physiological and pathological processes. However, one of the limitations of using DNQX is its potential off-target effects, as it has been shown to also block the activity of other ion channels and receptors at high concentrations.
将来の方向性
There are several future directions for research involving 6,7-dimethoxy-1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone. One potential direction is the development of more potent and selective antagonists of the AMPA and kainate subtypes of ionotropic glutamate receptors. Another potential direction is the investigation of the role of these receptors in various neurological and psychiatric disorders, such as epilepsy, stroke, and depression. Additionally, the use of DNQX in combination with other pharmacological agents could provide insights into the complex interactions between different neurotransmitter systems and their role in various physiological and pathological processes.
合成法
The synthesis of 6,7-dimethoxy-1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is a complex process that involves several steps. The first step involves the reaction of 4-nitrophenylacetic acid with acetic anhydride to form 4-nitrophenylacetate. The second step involves the reaction of 4-nitrophenylacetate with 3,4-dimethoxybenzaldehyde in the presence of a catalyst to form the intermediate product. The final step involves the reaction of the intermediate product with ammonium acetate to form this compound.
特性
IUPAC Name |
6,7-dimethoxy-1-(4-nitrophenyl)-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-14-7-11-8-16(20)18-17(13(11)9-15(14)24-2)10-3-5-12(6-4-10)19(21)22/h3-7,9,17H,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIVLKMHBKJUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NC(=O)CC2=C1)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199576 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B4992507.png)
![ethyl 1-[bis(4-chlorophenyl)phosphoryl]cyclobutanecarboxylate](/img/structure/B4992513.png)
![methyl 4-{3-[(anilinocarbonothioyl)(2-phenylethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4992516.png)

![1-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4992530.png)
![1-(3-chlorophenyl)-4-[1-(3-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4992536.png)
![(2-methoxyethyl)[2-(2-phenoxyethoxy)ethyl]amine oxalate](/img/structure/B4992544.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-phenylpiperazine](/img/structure/B4992551.png)
![4-fluoro-N-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}benzamide](/img/structure/B4992555.png)
![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4992565.png)

![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4992590.png)

![2-methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4992609.png)